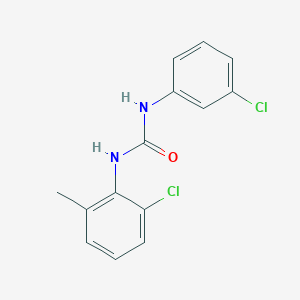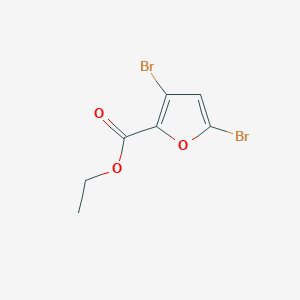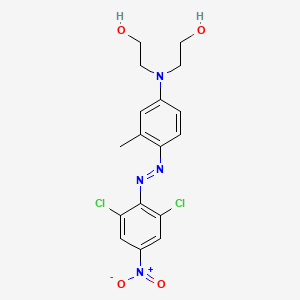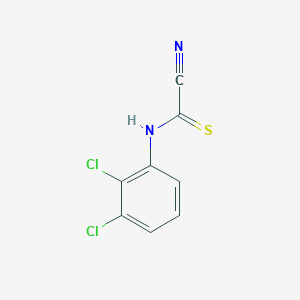
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 2-chloro-6-methylaniline with 3-chloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. Safety measures are crucial due to the use of potentially hazardous chemicals like phosgene.
化学反应分析
Types of Reactions
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea bond can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- 1-(2-Methylphenyl)-3-(3-chlorophenyl)urea
- 1-(2-Chloro-6-methylphenyl)-3-phenylurea
Uniqueness
1-(2-Chloro-6-methylphenyl)-3-(3-chlorophenyl)urea is unique due to the presence of both chlorine and methyl groups on the phenyl rings, which can influence its reactivity and potential applications. The combination of these substituents may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-2-7-12(16)13(9)18-14(19)17-11-6-3-5-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
InChI 键 |
WKYLVUXXCRADCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)
![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)

![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)

![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)


